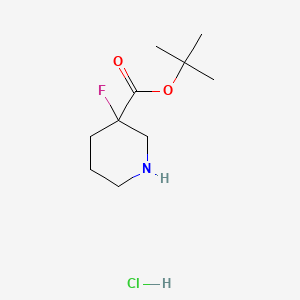

Tert-butyl3-fluoropiperidine-3-carboxylatehydrochloride

Description

Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride is a fluorinated piperidine derivative characterized by a tert-butyl carboxylate ester group and a fluorine substituent at the 3-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility and stability. This compound is structurally significant in pharmaceutical chemistry, often serving as an intermediate in the synthesis of bioactive molecules. Its molecular formula is C₁₁H₁₉FNO₂·HCl, with a molecular weight of 265.74 g/mol. The fluorine atom introduces electronegativity, influencing electronic distribution and reactivity, while the hydrochloride salt improves aqueous solubility, a critical feature for drug formulation .

Key physicochemical properties (predicted):

- Boiling Point: ~350–370°C (estimated based on analogs)

- Density: ~1.22±0.05 g/cm³ (lower than brominated analogs due to fluorine’s smaller atomic radius)

- pKa: ~-2.1±0.3 (acidic due to electron-withdrawing fluorine and carboxylate groups)

- Morphology: Solid, likely white or off-white (common for hydrochlorides) .

Properties

Molecular Formula |

C10H19ClFNO2 |

|---|---|

Molecular Weight |

239.71 g/mol |

IUPAC Name |

tert-butyl 3-fluoropiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H18FNO2.ClH/c1-9(2,3)14-8(13)10(11)5-4-6-12-7-10;/h12H,4-7H2,1-3H3;1H |

InChI Key |

OYAOQWAKZZAOSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCNC1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidine Core and Fluorination

- The piperidine ring can be synthesized via nucleophilic substitution or ring-closing reactions starting from amino alcohol or amino acid derivatives.

- Fluorination at the 3-position is often achieved by selective electrophilic or nucleophilic fluorinating agents. For example, enantiopure tert-butanesulfinamide has been used as a chiral auxiliary to achieve stereoselective fluorination, yielding the (3R,4S)-4-amino-3-fluoropiperidine intermediate.

- Palladium on carbon catalysis in methanol under controlled temperatures has been reported for selective fluorination steps to maintain stereochemical integrity.

Protection of the Carboxyl Group as tert-Butyl Ester

- The carboxyl group is protected as a tert-butyl ester to enhance stability and solubility.

- Commonly, tert-butyl esters are introduced via esterification using tert-butanol in the presence of acid catalysts or by coupling with tert-butyl protecting groups such as tert-butyl carbamates.

- Acid-catalyzed substitution reactions involving tert-butanol and hydrochloric acid can be used to prepare tert-butyl chloride, a reagent sometimes employed in protection steps.

- The reaction conditions for tert-butyl chloride preparation typically involve chlorination of tert-butanol with metal chloride catalysts (e.g., sodium chloride) at 25–60°C, followed by neutralization and distillation to isolate the product.

Formation of Hydrochloride Salt

- The free amine or amino-piperidine intermediate is converted to the hydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.

- This step is usually performed after fluorination and esterification to avoid side reactions.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Starting amino alcohol or amino acid derivatives, ring closure conditions | Formation of piperidine core |

| 2 | Stereoselective fluorination at C-3 | Electrophilic or nucleophilic fluorinating agents, Pd/C catalyst, methanol, controlled temperature | Introduction of fluorine with defined stereochemistry (3R or 3S) |

| 3 | tert-Butyl ester protection | tert-Butanol, HCl or acid catalyst, or tert-butyl chloride prepared via chlorination | Protection of carboxyl group as tert-butyl ester |

| 4 | Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl | Formation of stable hydrochloride salt |

- Use of enantiopure tert-butanesulfinamide as a chiral auxiliary enhances diastereoselectivity and yield in fluorination steps, producing tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate with high stereochemical purity.

- The chlorination of tert-butanol to tert-butyl chloride, a key reagent in esterification, is catalyzed effectively by metal chlorides such as sodium chloride, with reaction temperatures maintained between 25°C and 60°C to optimize yield and purity.

- The hydrochloride salt formation improves compound stability and facilitates purification, commonly achieved by acid treatment post-synthesis.

- The overall synthetic pathway must carefully control reaction conditions to avoid racemization or decomposition of sensitive intermediates.

- Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Fluorination catalyst | Palladium on carbon | Used in methanol solvent |

| Fluorination temperature | Controlled, typically ambient to 50°C | To maintain stereochemistry |

| tert-Butyl chloride synthesis temperature | 25–60°C | Chlorination of tert-butanol with metal chloride catalyst |

| Metal chloride catalyst | Sodium chloride preferred | Enhances chlorination efficiency |

| Hydrochloride salt formation | Treatment with HCl (aqueous or gas) | Improves stability and crystallinity |

| Drying agent for organic layers | Sodium sulfate or calcium chloride | Used in purification steps after chlorination |

The preparation of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride involves a multi-step synthesis focusing on stereoselective fluorination, tert-butyl ester protection, and hydrochloride salt formation. Advances in chiral auxiliaries like tert-butanesulfinamide and optimized chlorination protocols for tert-butyl chloride production have significantly improved yields and stereochemical control. Careful control of reaction conditions and purification steps is essential to obtain this compound with high purity and desired stereochemistry for pharmaceutical applications.

Scientific Research Applications

Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | pKa | Solubility (HCl Salt) |

|---|---|---|---|---|---|

| Tert-butyl 3-fluoropiperidine-3-carboxylate HCl | C₁₁H₁₉FNO₂·HCl | 265.74 | 1.22±0.05 | -2.1±0.3 | High |

| Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate | C₁₆H₂₂BrNO₂ | 340.26 | 1.283±0.06 | -1.77±0.40 | Moderate |

| Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | C₁₆H₂₂FN₂O₂ | 302.36 | 1.25±0.07 | 2.3±0.2 | Low |

Key Observations :

Substituent Effects: The fluorine atom in the target compound reduces molecular weight and density compared to brominated analogs (e.g., 340.26 vs. 265.74 g/mol) . The hydrochloride salt enhances aqueous solubility relative to non-ionic analogs, aligning with trends observed in other hydrochlorides like amitriptyline HCl and dosulepin HCl .

Acidity and Reactivity :

- The target compound’s pKa (~-2.1) is more acidic than its brominated analog (-1.77) due to fluorine’s electron-withdrawing nature, which stabilizes deprotonation .

Stability :

- Hydrochloride salts generally exhibit superior stability in formulation, as seen in studies on gabapentin and amitriptyline HCl (solution stability >24 hours under controlled conditions) .

Biological Activity

Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. Its structure can be represented as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 251.7 g/mol

This structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Biological Activity Overview

The biological activity of Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Recent studies have highlighted its potential in several therapeutic areas:

- Anti-inflammatory Effects : The compound has been shown to inhibit TNF-α activity, a key mediator in inflammatory processes. In assays using HEK-293 cells, it demonstrated an IC value of less than 20 nM, indicating potent activity against TNF-α signaling pathways .

- Anticancer Properties : Research indicates that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in hypopharyngeal tumor cells and inhibit IKKβ, a kinase involved in NF-κB signaling, which is crucial for cancer progression .

- Neurological Applications : Piperidine derivatives are also being explored for their neuroprotective effects. They may play a role in treating neurodegenerative diseases by targeting pathways involved in neuronal survival and inflammation .

The mechanisms through which Tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride exerts its biological effects include:

- TNF-α Modulation : By inhibiting the interaction between TNF-α and its receptors (TNFR1 and TNFR2), the compound can reduce inflammation and potentially alleviate symptoms associated with autoimmune diseases .

- IKKβ Inhibition : This compound may inhibit IKKβ activity, thereby preventing the activation of NF-κB, which is often upregulated in cancerous tissues .

Case Studies

- Inflammatory Disorders :

-

Cancer Therapy :

- In vitro studies revealed that this compound exhibited greater cytotoxicity compared to standard chemotherapeutics like bleomycin when tested on FaDu cells (hypopharyngeal carcinoma)【2】.

Data Table: Biological Activities and IC Values

| Biological Activity | Target | IC Value (nM) |

|---|---|---|

| TNF-α Inhibition | HEK-293 Cells | <20 |

| IKKβ Inhibition | Cancer Cell Lines | <50 |

| Cytotoxicity | FaDu Cells | <10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride, and what reaction conditions are critical for achieving high yields?

- Methodology : Synthesis typically involves multi-step processes, starting with alkylation of a piperidine precursor using tert-butyl esters (e.g., tert-butyl bromoacetate). Fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents like DMF. Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (0–25°C), and purification via recrystallization or column chromatography .

- Data : Molecular formula: C₁₁H₂₀FNO₂·HCl (derived from similar piperidine derivatives in PubChem entries) .

Q. How can the purity and structural integrity of tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride be validated?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- HPLC-MS for purity assessment (>95% recommended for research use).

- X-ray crystallography for absolute configuration determination (if crystalline).

Advanced Research Questions

Q. What strategies optimize regioselectivity during fluorination of the piperidine ring?

- Methodology : Regioselectivity is influenced by steric and electronic factors. Preferential fluorination at the 3-position can be achieved using bulky electrophilic fluorinating agents (e.g., N-fluoropyridinium salts) or directing groups (e.g., Boc-protected amines) to stabilize transition states. Computational modeling (DFT) aids in predicting reactive sites .

- Case Study : In tert-butyl 3,3-difluoropiperidine derivatives, fluorination at equatorial positions is favored due to reduced steric hindrance .

Q. How do stereochemical variations (e.g., cis/trans isomers) impact the compound’s biological activity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., using (S)- or (R)-BINOL catalysts) and evaluate bioactivity in receptor-binding assays. For example, (S)-enantiomers of similar piperidine carboxylates show enhanced binding to CNS targets compared to (R)-forms .

- Data : Stereochemical assignments are confirmed via optical rotation and chiral HPLC .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to model transition states and calculate activation energies. Software like Gaussian or ORCA can simulate nucleophilic attack at the fluorinated carbon, considering solvent effects (e.g., DMSO vs. THF). Molecular dynamics (MD) simulations further assess solvation and stability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for tert-butyl 3-fluoropiperidine derivatives: How to resolve?

- Analysis : Variations may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, a reported mp range of 120–125°C (PubChem) vs. 118–122°C (CAS) could indicate differing crystallinity .

Safety and Handling

Q. What precautions are necessary when handling tert-butyl 3-fluoropiperidine-3-carboxylate hydrochloride?

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with strong bases to prevent HF release.

- Store at 2–8°C under inert gas (Ar) to prevent hydrolysis .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under acidic conditions (e.g., TFA). The fluorinated piperidine core is a key motif in protease inhibitors and kinase modulators. For example, analogs have been tested in vitro for antimalarial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.